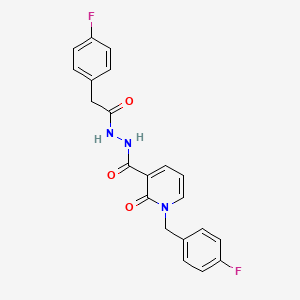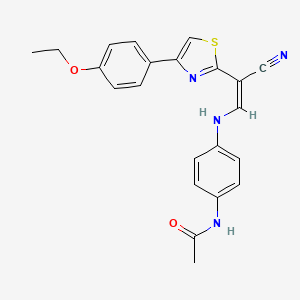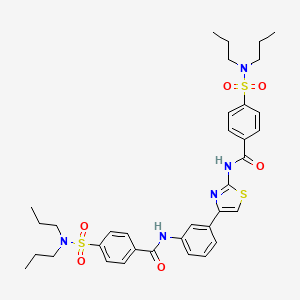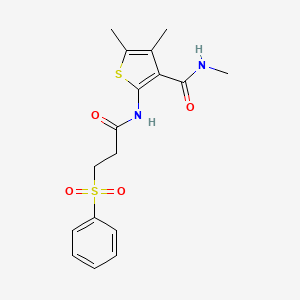![molecular formula C20H24N2O4S B2442331 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide CAS No. 899982-72-0](/img/structure/B2442331.png)
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which are compounds that inhibit the activity of Janus kinases, a family of enzymes involved in the signaling pathways that regulate immune responses.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research into the synthesis of novel compounds has identified derivatives of sulfonamides, including 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, as key intermediates. For instance, the synthesis of novel acridine and bis-acridine sulfonamides utilized 4-amino-N-(4-sulfamoylphenyl)benzamide as a precursor for developing inhibitors against carbonic anhydrase isoforms II and VII. These compounds demonstrated significant inhibitory activity, underscoring the utility of sulfonamides in medicinal chemistry for targeting specific enzymes (Ulus et al., 2013).
Biochemical Probes
Glibenclamide, a compound with a similar sulfamoyl-benzamide structure, has been used to enhance the fluorescence intensity of erbium (Er) ions, providing a simple and sensitive method for monitoring biochemical interactions. This application highlights the potential of sulfamoyl-benzamide derivatives as fluorescence enhancers in biochemical assays, facilitating the study of lanthanide-protein interactions and the development of novel fluorometric probes (Faridbod et al., 2009).
Eigenschaften
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22(17-5-3-4-6-17)27(24,25)19-13-7-15(8-14-19)20(23)21-16-9-11-18(26-2)12-10-16/h7-14,17H,3-6H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQOVXOIWGBNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2442249.png)
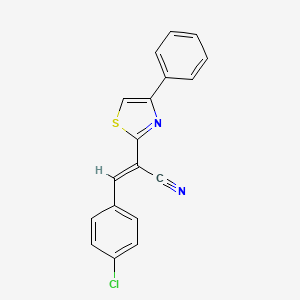
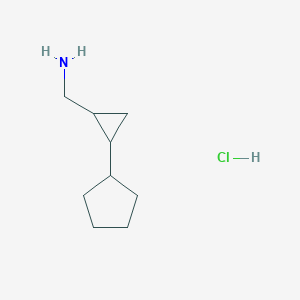
![4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
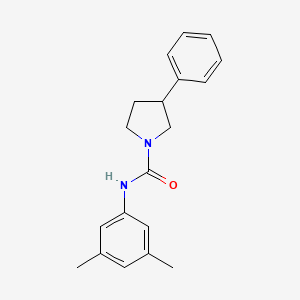
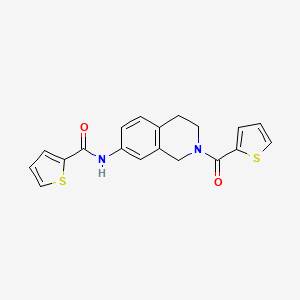
![5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde](/img/structure/B2442258.png)
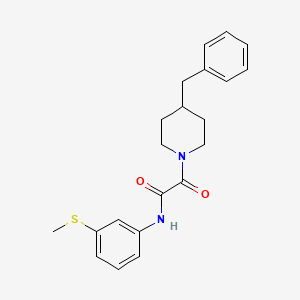
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2442264.png)
